molecular formula C11H20FNO5S B8713274 (3S,4S)-tert-Butyl 3-fluoro-4-((methylsulfonyl)oxy)piperidine-1-carboxylate

(3S,4S)-tert-Butyl 3-fluoro-4-((methylsulfonyl)oxy)piperidine-1-carboxylate

Cat. No. B8713274
M. Wt: 297.35 g/mol
InChI Key: IBRYORODRHGOCR-IUCAKERBSA-N
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Description

(3S,4S)-tert-Butyl 3-fluoro-4-((methylsulfonyl)oxy)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C11H20FNO5S and its molecular weight is 297.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3S,4S)-tert-Butyl 3-fluoro-4-((methylsulfonyl)oxy)piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S,4S)-tert-Butyl 3-fluoro-4-((methylsulfonyl)oxy)piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(3S,4S)-tert-Butyl 3-fluoro-4-((methylsulfonyl)oxy)piperidine-1-carboxylate

Molecular Formula

C11H20FNO5S

Molecular Weight

297.35 g/mol

IUPAC Name

tert-butyl (3S,4S)-3-fluoro-4-methylsulfonyloxypiperidine-1-carboxylate

InChI

InChI=1S/C11H20FNO5S/c1-11(2,3)17-10(14)13-6-5-9(8(12)7-13)18-19(4,15)16/h8-9H,5-7H2,1-4H3/t8-,9-/m0/s1

InChI Key

IBRYORODRHGOCR-IUCAKERBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)F)OS(=O)(=O)C

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)F)OS(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate, 2.4 (63 g, 0.287 mol) in anhydrous methylene chloride (630 mL) was treated with triethylamine (60 mL, 0.43 μmol) followed by methane sulfonyl chloride (26.7 mL, 0.345 mol) at 0° C. under N2 atmosphere. The solution was allowed to warm slowly to ambient temperature and stirred for 14 hours. The mixture was partitioned between saturated NaHCO3 (400 mL) and methylene chloride (400 mL). The aqueous layer was extracted with methylene chloride (2×500 mL). The combined organic phases were washed with 1N HCl, brine, dried over Na2SO4, filtered and concentrated under vacuum. The residue was purified by silica gel chromatography, eluting with 20-30% EtOAc/Hexane to provide the tert-butyl 3-fluoro-4-((methylsulfonyl)oxy)piperidine-1-carboxylate, 2.5 (78 g, 91%). 1HNMR (CDCl3, 400 MHz): δ 4.98-4.86 (m, 1H), 4.80-4.74 (m, 0.5H), 4.67-4.63 (m, 0.5H), 3.92-3.45 (m, 3H), 3.44-3.25 (m, 1H), 3.08 (s, 3H), 2.20-2.07 (m, 1H), 1.93-1.80 (m, 1H), 1.45 (s, 9H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2.4
Quantity
63 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
630 mL
Type
solvent
Reaction Step One
Quantity
26.7 mL
Type
reactant
Reaction Step Two
Name
Yield
91%

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